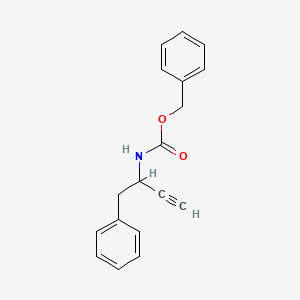
Benzyl (1-phenylbut-3-YN-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is characterized by the presence of a benzyl group, a phenyl group, and a butynyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-phenylbut-3-yn-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate derivatives with carbonyl functionalities.
Reduction: Formation of benzyl N-(1-phenylbut-3-yn-2-yl)amine or benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets, leading to changes in the activity or function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-(1-phenylbut-3-en-1-yl)carbamate
- Benzyl N-(1-phenylbut-3-yn-1-yl)carbamate
- Benzyl N-(1-phenylbut-3-en-2-yl)carbamate
Uniqueness
Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate is unique due to the presence of the butynyl group, which imparts distinct reactivity and properties compared to its analogs. The triple bond in the butynyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
benzyl N-(1-phenylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO2/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)21-14-16-11-7-4-8-12-16/h1,3-12,17H,13-14H2,(H,19,20) |
Clave InChI |
ROCCPCGXNBGYQO-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)

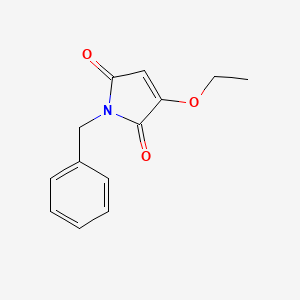
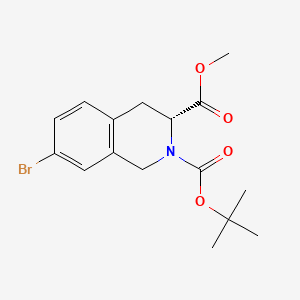
![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)


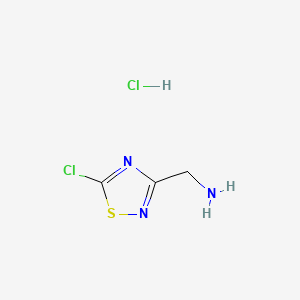
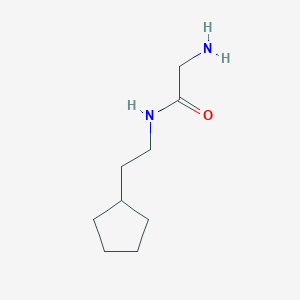
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)
![5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13500608.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
